molecular formula C25H27N5OS B3210734 N-(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-5-phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine CAS No. 1077629-24-3

N-(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-5-phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine

Cat. No.: B3210734
CAS No.: 1077629-24-3
M. Wt: 445.6 g/mol
InChI Key: ALKXDSKMNYVZFG-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a thiazolo[5,4-c]pyridine core fused with a phenethyl substituent and a substituted phenyl group containing a methoxy and 4-methylimidazole moiety. Its synthesis and safety protocols emphasize handling precautions, including avoidance of heat sources and strict storage measures to prevent unintended exposure .

Properties

IUPAC Name

N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-5-(2-phenylethyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5OS/c1-18-15-30(17-26-18)22-9-8-20(14-23(22)31-2)27-25-28-21-11-13-29(16-24(21)32-25)12-10-19-6-4-3-5-7-19/h3-9,14-15,17H,10-13,16H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKXDSKMNYVZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(S3)CN(CC4)CCC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-5-phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of an aldehyde with an amine and a nitrile under acidic conditions.

    Attachment of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base.

    Construction of the Tetrahydrothiazolopyridine Core: This step involves the cyclization of a thioamide with a bromoalkane under basic conditions to form the thiazole ring, followed by hydrogenation to obtain the tetrahydrothiazolopyridine structure.

    Final Coupling: The final step involves coupling the imidazole and tetrahydrothiazolopyridine intermediates using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-5-phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The imidazole ring can be reduced to an imidazoline ring using hydrogenation.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an imidazoline derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its imidazole ring is known to interact with various enzymes and receptors, making it a valuable tool for biochemical studies.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests that it may have activity against certain diseases, such as cancer or infectious diseases, by targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its combination of functional groups allows for the design of materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of N-(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-5-phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand for metal ions, while the tetrahydrothiazolopyridine structure can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound Phenethyl at position 5; 3-methoxy-4-(4-methylimidazol-1-yl)phenyl at position 2 C₂₅H₂₇N₅OS ~453.58 Thiazolo-pyridine, imidazole, methoxy
5-(4-Fluorobenzyl)-N-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine (CAS 1077629-23-2) 4-Fluorobenzyl at position 5 C₂₄H₂₄FN₅OS 449.54 Fluorobenzyl, imidazole, methoxy
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethoxy-phenyl)-amine (EP 1 926 722 B1) Trifluoromethyl-imidazole-pyridinyloxy; trifluoromethoxyphenyl C₂₈H₂₁F₆N₇O₂ 595.51 Benzoimidazole, trifluoromethyl, pyridine

Structural and Functional Implications

Substituent Effects on Pharmacokinetics

  • Phenethyl vs.
  • Fluorine vs. Methoxy : Fluorine in the benzyl group (CAS 1077629-23-2) may improve metabolic stability and binding affinity via electronegative effects, whereas the methoxy group in the target compound could engage in hydrogen bonding with target proteins .

Core Heterocycle Modifications

  • Thiazolo-pyridine vs. Benzoimidazole : The thiazolo-pyridine core (target compound) offers a rigid scaffold for spatial positioning of substituents, while benzoimidazole derivatives (EP 1 926 722 B1) provide π-stacking capabilities critical for receptor interactions .

Biological Activity

N-(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-5-phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC24H24N4OS
Molecular Weight416.54 g/mol
Boiling Point617.7 ± 65.0 °C (Predicted)
Density1.30 g/cm³
SolubilityInsoluble in DMSO (< 1 mg/mL)

Research indicates that the compound acts as a gamma-secretase modulator , which is significant in the context of Alzheimer's disease and other neurodegenerative disorders. Gamma-secretase is involved in the cleavage of amyloid precursor protein (APP), leading to the production of amyloid-beta peptides, which aggregate to form plaques characteristic of Alzheimer's disease pathology .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro experiments demonstrated that it inhibits cell proliferation in various cancer cell lines. For instance, it showed significant inhibition of Wnt-dependent transcription and reduced proliferation in colorectal cancer cell lines SW480 and HCT116 with IC50 values of 2 μM and 0.12 μM, respectively .

Neuroprotective Effects

The compound's neuroprotective effects have also been explored. It has been shown to mitigate oxidative stress-induced neuronal damage in various models, suggesting its utility in treating neurodegenerative diseases beyond Alzheimer's .

Case Studies

  • Colorectal Cancer : A study involving xenograft models demonstrated that the compound significantly inhibited tumor growth and reduced Ki67 expression, a marker for cellular proliferation .
  • Neurodegeneration : In animal models of neurodegeneration, administration of this compound resulted in improved motor function and reduced markers of oxidative stress, indicating protective effects against neurotoxic agents .

Research Findings

The following table summarizes key findings from various studies on the biological activity of the compound:

Study ReferenceBiological ActivityFindings
Gamma-secretase modulationModulates APP processing; potential for Alzheimer's therapy
Anticancer activityInhibits SW480 and HCT116 cell proliferation; IC50 values reported
NeuroprotectionReduces oxidative stress markers; improves motor function in models

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-5-phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
N-(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-5-phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine

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